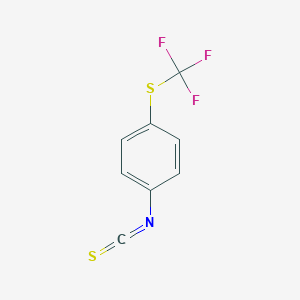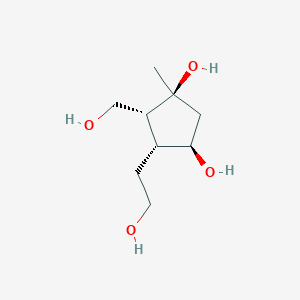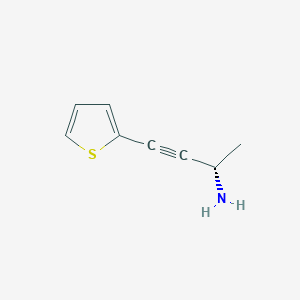
(S)-4-(2-Thienyl)-3-butyn-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(2-Thienyl)-3-butyn-2-amine, also known as TBA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TBA belongs to the class of compounds known as monoamine oxidase inhibitors (MAOIs) and has been shown to have various biochemical and physiological effects.
作用機序
(S)-4-(2-Thienyl)-3-butyn-2-amine acts as a reversible inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters in the brain. By inhibiting the activity of MAO, (S)-4-(2-Thienyl)-3-butyn-2-amine increases the levels of neurotransmitters in the brain, leading to its various physiological effects.
生化学的および生理学的効果
(S)-4-(2-Thienyl)-3-butyn-2-amine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This leads to an increase in mood, motivation, and cognitive function. (S)-4-(2-Thienyl)-3-butyn-2-amine has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
(S)-4-(2-Thienyl)-3-butyn-2-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity. It also has a well-defined mechanism of action, making it a useful tool for studying the effects of neurotransmitters on the brain. However, (S)-4-(2-Thienyl)-3-butyn-2-amine also has some limitations. It is a potent inhibitor of MAO, which can lead to potential side effects if used improperly. It also has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several potential future directions for the study of (S)-4-(2-Thienyl)-3-butyn-2-amine. One area of interest is in the development of new treatments for neurological disorders such as depression and Parkinson's disease. (S)-4-(2-Thienyl)-3-butyn-2-amine may also be useful in the study of addiction and substance abuse disorders. Further research is needed to fully understand the effects of (S)-4-(2-Thienyl)-3-butyn-2-amine on the brain and its potential applications in scientific research.
In conclusion, (S)-4-(2-Thienyl)-3-butyn-2-amine is a chemical compound with potential applications in scientific research. Its synthesis method has been optimized to produce high yields of high purity (S)-4-(2-Thienyl)-3-butyn-2-amine. (S)-4-(2-Thienyl)-3-butyn-2-amine acts as a reversible inhibitor of MAO, leading to an increase in the levels of neurotransmitters in the brain. It has various biochemical and physiological effects and may be useful in the treatment of neurological disorders. (S)-4-(2-Thienyl)-3-butyn-2-amine has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand the effects of (S)-4-(2-Thienyl)-3-butyn-2-amine on the brain and its potential applications in scientific research.
合成法
The synthesis of (S)-4-(2-Thienyl)-3-butyn-2-amine involves the reaction of 2-thiophenecarboxaldehyde with propargylamine in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling reaction to form the desired product. This synthesis method has been optimized to produce high yields of (S)-4-(2-Thienyl)-3-butyn-2-amine with high purity.
科学的研究の応用
(S)-4-(2-Thienyl)-3-butyn-2-amine has been shown to have various applications in scientific research. One of the main areas of interest is in the field of neuroscience. (S)-4-(2-Thienyl)-3-butyn-2-amine has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease.
特性
CAS番号 |
169208-53-1 |
|---|---|
製品名 |
(S)-4-(2-Thienyl)-3-butyn-2-amine |
分子式 |
C8H9NS |
分子量 |
151.23 g/mol |
IUPAC名 |
(2S)-4-thiophen-2-ylbut-3-yn-2-amine |
InChI |
InChI=1S/C8H9NS/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6-7H,9H2,1H3/t7-/m0/s1 |
InChIキー |
SPYALXMRZJABRZ-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](C#CC1=CC=CS1)N |
SMILES |
CC(C#CC1=CC=CS1)N |
正規SMILES |
CC(C#CC1=CC=CS1)N |
同義語 |
3-Butyn-2-amine, 4-(2-thienyl)-, (S)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



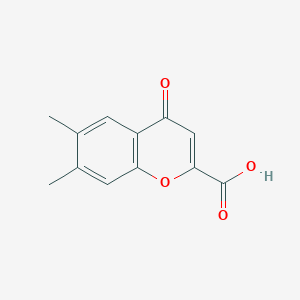
![1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine](/img/structure/B68935.png)
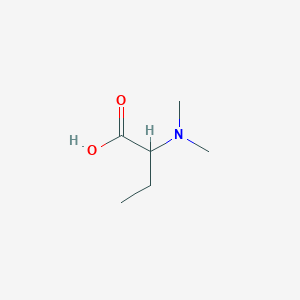
![1H-Pyrrolo[2,3-b]pyridin-1-amine](/img/structure/B68939.png)
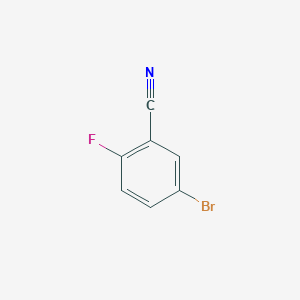
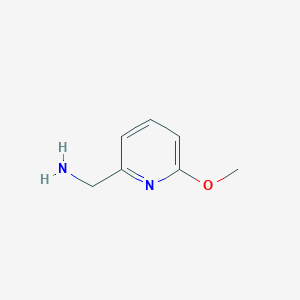
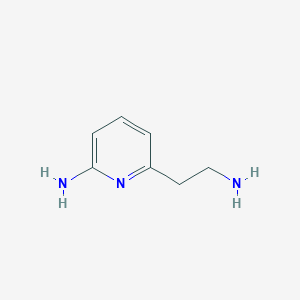
![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate](/img/structure/B68944.png)
![2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde](/img/structure/B68946.png)
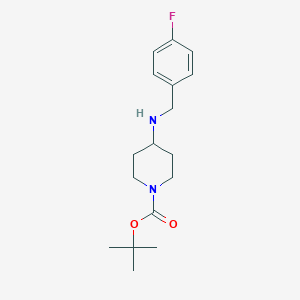
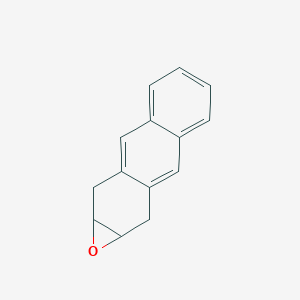
![(5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol](/img/structure/B68950.png)
